molecular formula C10H9ClO B1513263 3-(3-Chlorophenyl)-2-methylprop-2-enal

3-(3-Chlorophenyl)-2-methylprop-2-enal

Cat. No.: B1513263
M. Wt: 180.63 g/mol
InChI Key: ZLJRCSPLRCDNHW-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-methylprop-2-enal (CAS 31357-81-0) is a specialized organic compound with the molecular formula C₁₀H₉ClO and a molecular weight of 180.63 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis. Its primary researched application is as a key precursor in the multi-step synthesis of 2-(4-chlorophenyl)-3-methylbutyric acid, a process that involves an initial aldol condensation followed by hydrogenation and oxidation steps . Researchers value this chalcone-related intermediate for its α,β-unsaturated aldehyde structure, which provides reactive sites for further chemical modifications, making it useful for developing more complex molecular architectures. Its mechanism of action in synthetic pathways typically involves acting as an electrophile in conjugate addition reactions or undergoing further functional group transformations. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet for detailed hazard and handling information. The product is supplied with a guaranteed high level of purity suitable for research applications.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-methylprop-2-enal

InChI

InChI=1S/C10H9ClO/c1-8(7-12)5-9-3-2-4-10(11)6-9/h2-7H,1H3

InChI Key

ZLJRCSPLRCDNHW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(3-Chlorophenyl)-2-methylprop-2-enal with key analogs, focusing on structural features, physicochemical properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences Reactivity/Applications
This compound C₁₀H₉ClO 180.63 Aldehyde, chlorophenyl, methyl Methyl at C2, 3-chlorophenyl at C3 High electrophilicity at aldehyde; potential for Schiff base formation .
(E)-3-Chloro-3-phenylacrylaldehyde C₉H₇ClO 166.60 Aldehyde, chloro, phenyl Phenyl (not chlorophenyl) at C3 Used in condensation reactions for heterocycles (e.g., thiazoles) .
3-Chloro-2-methylpropene (methallyl chloride) C₄H₇Cl 90.55 Alkene, chloro, methyl Alkene backbone (no aldehyde) Industrial monomer; precursor for polymers and agrochemicals .
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid C₁₁H₁₃ClO₂ 212.67 Carboxylic acid, chlorophenyl Saturated backbone; carboxylic acid Intermediate in anti-inflammatory drug synthesis .
2-(3-Chlorophenyl)propan-2-amine HCl C₉H₁₂ClN·HCl 206.11 Amine, chlorophenyl Tertiary amine; hydrochloride salt Psychoactive properties; structural analog of amphetamines .

Key Observations:

Functional Group Influence: The aldehyde group in this compound enhances electrophilicity compared to non-aldehyde analogs like methallyl chloride or the carboxylic acid derivative . This makes it more reactive in nucleophilic additions (e.g., with amines or hydrazines ).

Synthetic Utility: Unlike (E)-3-chloro-3-phenylacrylaldehyde , the methyl group in the target compound may hinder cyclization reactions but improve stability during storage. Methallyl chloride , though lacking an aldehyde, shares utility as a monomer but diverges in reactivity due to its alkene functionality.

Biological Relevance :

  • The tertiary amine analog demonstrates the impact of functional group substitution on bioactivity, suggesting that this compound could be tailored for CNS-targeting prodrugs via Schiff base formation .

Research Findings and Data Gaps

Stability and Reactivity :

  • The methyl group likely reduces polymerization tendency compared to unsubstituted α,β-unsaturated aldehydes. However, experimental data on shelf life or thermal stability are absent in the evidence.

phenyl substitution on electronic properties.

Preparation Methods

Aldol Condensation as the Core Synthetic Route

The primary and most established method for preparing 3-(3-chlorophenyl)-2-methylprop-2-enal involves an aldol condensation between an appropriately substituted benzaldehyde and an aliphatic aldehyde such as propionaldehyde or acetaldehyde.

  • Starting Materials :

    • 3-Chlorobenzaldehyde (aromatic aldehyde with chlorine substituent at meta position)
    • Propionaldehyde (for introducing the 2-methyl substituent on the prop-2-enal chain)
  • Reaction Conditions :

    • The reaction is typically conducted in a suitable solvent such as aqueous methanol or an aliphatic alcohol solution.
    • A basic catalyst, commonly sodium hydroxide, is used to promote the condensation.
    • Temperature is maintained between 20°C and 80°C.
    • Reaction time is generally up to 3 hours.
    • An excess of the aromatic aldehyde is often employed to minimize by-product formation.
  • Reaction Mechanism :

    • The base catalyzes the formation of an enolate from propionaldehyde.
    • The enolate attacks the carbonyl carbon of 3-chlorobenzaldehyde.
    • Subsequent dehydration yields the α,β-unsaturated aldehyde, this compound.
  • Post-Reaction Processing :

    • The product mixture is subjected to fractional distillation or other conventional separation techniques to isolate the desired aldehyde.
    • Purity and isomeric composition can be analyzed by gas-liquid chromatography (GLC).

This approach is consistent with the preparation of related compounds such as 3-(4-tert-butylphenyl)-2-methylprop-2-enal (lily aldehyde), where tert-butylbenzene derivatives undergo similar condensation reactions with methacrylaldehyde under Lewis acid catalysis.

Catalytic Hydrogenation for Derivative Preparation

While the primary product is the α,β-unsaturated aldehyde, further chemical transformations such as catalytic hydrogenation can reduce the aldehyde to the corresponding alcohol or modify the double bond.

  • Catalysts :

    • Copper chromite is a preferred catalyst.
    • Typical conditions: 120–180°C, hydrogen pressure of 100–150 psi.
  • Applications :

    • Hydrogenation can be used to obtain 3-(3-chlorophenyl)-2-methylpropanol derivatives.
    • This step is useful for further functionalization or to study structure-activity relationships.
  • Process Details :

    • The aldehyde is hydrogenated until hydrogen uptake ceases.
    • The reaction mixture is filtered and distilled to isolate the alcohol product.

This catalytic hydrogenation step is well documented for similar phenyl-substituted propanal compounds and provides a pathway to related alcohol derivatives.

Friedel-Crafts Alkylation for Aromatic Substitution

In some synthetic routes, alkylation of the aromatic ring can be performed via Friedel-Crafts reactions to introduce alkyl substituents prior to condensation.

  • Catalysts :

    • Electrophilic catalysts such as Lewis acids (e.g., AlCl3).
  • Alkylating Agents :

    • Alkyl halides or other electrophiles.
  • Purpose :

    • To prepare substituted benzaldehyde precursors with desired alkyl groups (e.g., tert-butyl, methyl) before the aldol condensation.

This method is relevant when preparing analogs or substituted derivatives of this compound but less commonly applied directly to the chlorophenyl derivative due to the electron-withdrawing effect of chlorine.

Process Optimization and Yields

  • Yield Considerations :

    • Aldol condensation yields for similar compounds typically range from 50% to 73%.
    • Solvent and catalyst recovery rates are high (solvent recovery 95%-98%, aromatic compound recovery 93%-98%), reducing costs in industrial processes.
  • Purification :

    • Fractional distillation under reduced pressure is standard.
    • Use of Vigreaux columns or equivalent to improve separation efficiency.
  • Isomeric Purity :

    • The product may contain para and meta isomers depending on substitution patterns.
    • For 3-chlorophenyl derivatives, the meta substitution is inherent, simplifying isomeric considerations.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Yield/Outcome
Aldol Condensation 3-Chlorobenzaldehyde + Propionaldehyde, NaOH catalyst, aqueous methanol, 20-80°C, 3 h Excess aromatic aldehyde to minimize by-products 50%-73% (estimated from analogs)
Product Isolation Fractional distillation, reduced pressure Vigreaux column or equivalent High purity aldehyde
Catalytic Hydrogenation Copper chromite catalyst, 120-180°C, 100-150 psi H2 Optional step to obtain alcohol derivatives High conversion to alcohol
Friedel-Crafts Alkylation Alkyl halide + Lewis acid catalyst (AlCl3) Used for aromatic substitution prior to condensation Variable, dependent on substrate

Research Findings and Industrial Relevance

  • The aldol condensation method is well-established and scalable for industrial production of substituted cinnamaldehydes including this compound.
  • The use of excess aromatic aldehyde and controlled temperature ensures high selectivity and yield.
  • Catalytic hydrogenation offers a versatile route to related alcohols for further chemical applications.
  • Recovery and recycling of solvents and catalysts enhance process sustainability and cost-effectiveness.
  • The methods are supported by multiple patent disclosures and literature on related compounds, confirming their robustness and reproducibility.

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Chlorophenyl)-2-methylprop-2-enal, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves aldol condensation or Claisen-Schmidt reactions. For example, a ketone (e.g., 3-chloroacetophenone) may react with an aldehyde under basic conditions. To optimize:

  • Catalyst Screening : Test bases like NaOH, KOH, or pyrrolidine in varying concentrations (e.g., 5–20 mol%) to assess reaction rate and yield .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMSO may enhance enolate formation but increase side reactions .
  • Temperature Control : Perform reactions at 0–80°C; higher temperatures accelerate kinetics but may degrade the α,β-unsaturated aldehyde. Monitor via TLC or GC-MS .
  • Workup : Use acid quenching (1M HCl) to protonate intermediates, followed by extraction (ethyl acetate) and column chromatography (silica gel, hexane/EtOAc).

Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Address these via:

  • Standardized Conditions : Acquire NMR in deuterated DMSO or CDCl₃ at consistent concentrations (e.g., 10 mM). Compare with computational predictions (DFT calculations for expected δH/δC) .
  • Tautomer Analysis : Test for enol-aldehyde equilibration by variable-temperature NMR (25–60°C). Aromatic protons near the aldehyde group may show splitting if tautomers exist .
  • Impurity Profiling : Use HPLC-MS to detect side products (e.g., diastereomers or oxidation byproducts). Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for deshielded aldehyde proton (~9.8–10.2 ppm) and conjugated alkene protons (δ 6.5–7.5 ppm). Aromatic protons (3-chlorophenyl) appear as multiplet(s) .
    • ¹³C NMR : Confirm C=O (~190–200 ppm), conjugated C=C (~120–140 ppm), and quaternary carbons.
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ expected ~194.6 Da). Fragmentation should show loss of CO (m/z ~166) .
  • Elemental Analysis : Verify %C, %H, %Cl; deviations >0.3% indicate impurities .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). Focus on the chlorophenyl group’s hydrophobic interactions and the α,β-unsaturated aldehyde’s electrophilicity .
  • QSAR Analysis : Correlate substituent position (e.g., meta vs. para chlorine) with bioactivity. For instance, 3-chloro substitution may improve membrane permeability vs. 4-chloro .
  • ADMET Prediction : Tools like SwissADME predict logP (target 2–3 for balance between solubility and permeability) and metabolic stability (CYP450 interactions) .

Basic: What strategies ensure the stability of this compound during storage and experimental use?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy can track degradation (λmax ~250 nm for conjugated systems) .
  • Moisture Control : Use molecular sieves in storage containers. Test stability in D2O via NMR to detect hydrolysis (disappearance of aldehyde peak) .
  • Oxygen Exclusion : Purge solutions with argon; add antioxidants (e.g., BHT, 0.01% w/v) to inhibit radical-mediated oxidation .

Advanced: How should researchers design experiments to analyze the compound’s potential as an enzyme inhibitor or antimicrobial agent?

Methodological Answer:

  • Enzyme Assays :
    • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assay with varying inhibitor concentrations (IC50 determination). Compare with staurosporine as a control .
    • MIC Testing : For antimicrobial activity, test against Gram± bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth at 10–100 µg/mL. Include positive controls (ciprofloxacin) .
  • Cytotoxicity Screening : Use MTT assay on HEK293 or HepG2 cells to rule out nonspecific toxicity (EC50 > 50 µM preferred) .

Advanced: How can researchers address discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardize Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and serum content (e.g., 10% FBS vs. serum-free) .
  • Validate Compound Purity : Re-test batches with >95% purity (HPLC). Impurities <5% can skew results by off-target effects .
  • Cross-Lab Collaboration : Share protocols via platforms like Protocols.io to identify variables (e.g., cell passage number, incubation time) .

Basic: What are the key considerations for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

  • Reactor Design : Switch from round-bottom flasks to jacketed reactors with temperature control (±2°C). Optimize stirring rate (200–600 RPM) for homogeneity .
  • Solvent Recovery : Implement distillation for DMF or ethanol reuse to reduce costs.
  • Safety Protocols : Monitor exothermic steps (e.g., aldol condensation) via in-situ IR or Raman spectroscopy to prevent runaway reactions .

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